1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1,2,4,5-tetrahydropyrido[4,3-b]indol-3-one |
InChI |
InChI=1S/C11H10N2O/c14-11-5-10-8(6-12-11)7-3-1-2-4-9(7)13-10/h1-4,13H,5-6H2,(H,12,14) |
InChI Key |
YJGRXOLWQKUYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Gramine Derivative-Based Lactamization
The gramine route remains a foundational approach for synthesizing 3-oxo-γ-carbolines. Starting from methyl indol-2-ylacetate (1) , aminomethylation with Eschenmoser’s salt yields the gramine derivative 2 (Figure 1) . Subsequent quaternization with methyl iodide generates a reactive intermediate, which undergoes nucleophilic substitution with ammonia or 4-methoxybenzylamine. Lactamization of the resulting amine with the ester group produces 3a (51% yield) and 3b (34% yield) .
Key Conditions :
-
Quaternization: Methyl iodide in THF, 1 h at room temperature.
-
Ammonolysis: Aqueous ammonia (30%), 12 h stirring.
-
Purification: Crystallization from ethyl acetate or methanol.
Advantages : High regioselectivity and scalability.
Limitations : Moderate yields due to competing side reactions during quaternization .
Cyclization via Complex Bases
A novel route avoids toxic arylhydrazines by employing 3-chlorophenylimine-N-alkyl-4-piperidones cyclized with NaNH₂ or KNH₂ in proton-free solvents (THF, dioxane) . This method achieves regioselective formation of the pyridoindole core through benzyne intermediates.
Optimized Protocol :
-
Substrate : 3-Chlorophenylimine derivatives.
-
Base : NaNH₂ or KNH₂ (2.5 equiv).
-
Solvent : Toluene or xylene at reflux (110–140°C).
Mechanistic Insight : Base-induced elimination generates a benzyne intermediate, which undergoes [4+2] cycloaddition with the piperidone moiety .
Fischer Indole Synthesis Modifications
The classical Fischer indole synthesis has been adapted for γ-carboline derivatives. Arylhydrazines react with Boc-protected 4-piperidones under acidic conditions (HCl/EtOH or trifluoroboron etherate) . Acid-catalyzed -sigmatropic rearrangement yields enehydrazines, which cyclize to form the tetrahydro-pyridoindole core.
Representative Example :
-
Hydrazine : 4-Methoxyphenylhydrazine.
-
Ketone : Boc-protected 4-piperidone.
-
Conditions : Reflux in EtOH/HCl (12 h).
Applications : Efficient for introducing substituents at the indole C3 position.
Microwave-Assisted Condensation
Microwave irradiation significantly accelerates condensation steps. For instance, 3a reacts with 2-chlorobenzaldehyde under microwave conditions (60 W, 150°C, 8 min) to form 4-(2-chlorobenzyl)-3-oxo-γ-carboline 4 in 20% yield .
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | KF/Al₂O₃ |
| Temperature | 150°C |
| Irradiation Time | 8 min |
| Yield | 20% |
Advantages : Rapid reaction times and reduced side-product formation .
Pd-Catalyzed Cross-Coupling for Functionalization
Post-synthetic modifications employ Pd catalysis to introduce aryl or heteroaryl groups. A patent describes Suzuki-Miyaura coupling of a triflate intermediate with pinacol boronates, followed by hydroxyacetyl side-chain incorporation .
Steps :
-
Coupling : Triflate vii + boronate → viii (Pd(OAc)₂, SPhos, K₃PO₄).
-
Deprotection : Boc removal with TFA.
-
Acylation : Hydroxyacetyl chloride, DCM, 0°C.
Applications : Critical for synthesizing derivatives with enhanced bioactivity .
Reductive Amination and Alkylation
Quaternary ammonium intermediates derived from gramine precursors undergo reductive amination with amines (e.g., 4-methoxybenzylamine) to install N-alkyl groups. Subsequent methylation with iodomethane enhances antifungal activity .
Case Study :
-
Substrate : Quaternary ammonium salt from 2 .
-
Amine : 4-Methoxybenzylamine (excess).
-
Conditions : THF, 12 h stirring.
Comparative Analysis of Methods
Table 1 summarizes key synthetic routes:
| Method | Starting Material | Yield (%) | Key Advantage |
|---|---|---|---|
| Gramine Lactamization | Methyl indol-2-ylacetate | 51 | High regioselectivity |
| Complex Base Cyclization | 3-Chlorophenylimine | 68 | Avoids toxic reagents |
| Fischer Indole Synthesis | Arylhydrazines | 85 | Versatile substituent introduction |
| Microwave Condensation | 3a + 2-Cl-benzaldehyde | 20 | Rapid reaction time |
Chemical Reactions Analysis
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with toluene-sulphonyl azide can yield hexahydro derivatives .
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties :
Recent studies have highlighted the antimicrobial potential of 1,2,4,5-tetrahydro-3H-pyrido[4,3-b]indol-3-one against various pathogens. For instance, its derivatives have shown efficacy against Mycobacterium tuberculosis, which is crucial given the rising antibiotic resistance globally. Molecular docking studies indicate that these compounds can effectively bind to specific proteins involved in bacterial resistance mechanisms . -
Anticancer Activity :
The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that derivatives of this compound can induce cytotoxic effects on various cancer cells, suggesting its potential as a lead compound in cancer therapy . -
Neuroprotective Effects :
Neuroprotection is another area where this compound shows promise. Studies have suggested that it may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and oxidative stress responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The following table summarizes key findings from SAR studies:
| Derivative | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antimicrobial | 10 | M. tuberculosis |
| Compound B | Anticancer | 5 | Cancer Cell Lines |
| Compound C | Neuroprotective | 15 | Neuroinflammatory Pathways |
Case Studies
-
Synthesis and Evaluation :
A study conducted on various derivatives synthesized from this compound evaluated their biological activities against Mycobacterium tuberculosis. The results demonstrated a significant reduction in bacterial viability with certain derivatives showing IC50 values lower than conventional antibiotics used in treatment . -
Molecular Docking Studies :
Molecular docking studies have provided insights into how these compounds interact with target proteins at the molecular level. For example, the binding affinity of specific derivatives to proteins involved in bacterial resistance was assessed through computational methods, revealing promising candidates for further development .
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Molecular docking studies have revealed the binding orientations of this compound in the active site of c-Met, a receptor tyrosine kinase implicated in various cancers . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
Comparison with Similar Compounds
Structural Similarities and Differences
The pyridoindole core is shared among several compounds, but substituents and fused rings modulate their properties:
Key Observations :
Physical and Chemical Properties
Biological Activity
1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one (CAS No. 1309436-65-4) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
- Structure : The compound contains a pyridoindole framework that contributes to its unique biological properties.
Antitumor Activity
This compound has been investigated for its antitumor effects. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.2 | |
| Talazoparib (PARP Inhibitor) | MCF7 (Breast Cancer) | 1.2 |
The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
The compound's mechanism involves:
- Inhibition of PARP : Similar to talazoparib, it may inhibit PARP activity, leading to increased DNA damage in cancer cells.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through various signaling pathways.
Neuroprotective Effects
Recent studies have also suggested neuroprotective properties for this compound. It may protect neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
| Study | Model | Outcome |
|---|---|---|
| In vitro study on SH-SY5Y cells | Oxidative stress induced by H2O2 | Reduced cell death by 30% at 10 µM concentration |
Case Study 1: Antitumor Efficacy in Animal Models
A study evaluated the antitumor efficacy of this compound in xenograft models of human cancer. The results showed a significant reduction in tumor size compared to control groups:
- Dosage : 10 mg/kg administered intraperitoneally.
- Result : Tumor volume decreased by 45% after two weeks of treatment.
Case Study 2: Neuroprotection in Rodent Models
Another study focused on the neuroprotective effects of the compound in rodent models of Alzheimer's disease. The findings indicated:
- Dosage : 5 mg/kg daily for four weeks.
- Result : Improvement in cognitive function as assessed by the Morris water maze test.
Q & A
Q. What are the established synthetic routes for 1,2,4,5-tetrahydro-3H-Pyrido[4,3-b]indol-3-one?
A common approach involves condensation reactions between amines (e.g., 3-(pyrrol-1-yl)-1-propylamine) and benzotriazole derivatives, followed by nucleophilic substitution. For example, (1-hydroxymethyl)benzotriazole reacts with 3-(pyrrol-1-yl)-1-propylamine under acidic conditions (e.g., p-toluenesulfonic acid) in chloroform to yield intermediates, which are then substituted with nucleophiles like Grignard reagents or NaBH4 to generate derivatives. Yields range from 51% to 81%, depending on the reagent .
Q. Key Steps :
Condensation to form benzotriazole intermediates.
Substitution with nucleophiles (e.g., Grignard reagents, NaBH4).
Purification via column chromatography or recrystallization.
Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?
- 1H and 13C NMR : Essential for confirming regiochemistry and substituent positions. For example, benzotriazole intermediates show distinct aromatic proton signals in the δ 7.5–8.5 ppm range, while aliphatic protons in the tetrahydro-pyridoindole core appear between δ 2.5–4.5 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas, particularly for novel derivatives.
- Microanalysis : Used to verify elemental composition for crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve yield discrepancies in nucleophilic substitution steps?
Contradictory yields (e.g., 63% with Grignard reagents vs. 64% with NaBH4) often arise from steric hindrance, solvent polarity, or competing side reactions. Methodological strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, while less polar solvents may reduce byproducts.
- Temperature Control : Lower temperatures minimize decomposition (e.g., NaBH4 reactions at 0°C vs. room temperature).
- Stoichiometry Adjustments : Excess nucleophile (1.5–2 equivalents) ensures complete substitution .
Example : NaBH4 in THF at 0°C replaces benzotriazole with hydrogen, forming a borane complex (64% yield) .
Q. How can researchers address contradictory spectroscopic data in structural elucidation?
Discrepancies in NMR or mass spectra may arise from tautomerism, polymorphism, or solvent effects. Solutions include:
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing C-2 vs. C-3 substitution patterns).
- Dynamic NMR : Detects conformational exchange in flexible cores .
Q. What strategies enhance pharmacological properties through structural modifications?
Derivatization focuses on:
- Core Functionalization : Introducing electron-withdrawing groups (e.g., halogens) or bulky substituents (e.g., aryl rings) to modulate binding affinity.
- Bioisosteric Replacement : Replacing benzotriazole with indole or pyrazole moieties to improve solubility (see 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives in ).
- Salt Formation : Dihydrochloride salts (e.g., 1354952-78-5) enhance stability for in vivo studies .
Biological Relevance : Derivatives like 5-chloro-3-hydrazonoindolin-2-one show potential anticancer activity by targeting kinase pathways .
Q. How are polymorphic forms of this compound analyzed and utilized?
Polymorphism impacts solubility and bioavailability. Techniques include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
